(E)-1-(4-chlorophenyl)non-1-en-3-ol
Description
(E)-1-(4-Chlorophenyl)non-1-en-3-ol is a chlorinated alkenol characterized by a hydroxyl group at the third carbon of a nine-carbon chain, with an (E)-configured double bond starting at the first carbon and a 4-chlorophenyl substituent. This compound’s structural features—including the polar hydroxyl group, hydrophobic alkyl chain, and aromatic chlorophenyl group—impart unique physicochemical properties, making it relevant in synthetic chemistry and materials science.
Properties
CAS No. |
53710-42-2 |
|---|---|
Molecular Formula |
C15H21ClO |
Molecular Weight |
252.78 g/mol |
IUPAC Name |
(E)-1-(4-chlorophenyl)non-1-en-3-ol |
InChI |
InChI=1S/C15H21ClO/c1-2-3-4-5-6-15(17)12-9-13-7-10-14(16)11-8-13/h7-12,15,17H,2-6H2,1H3/b12-9+ |
InChI Key |
VAMSMIPFRSEHEJ-FMIVXFBMSA-N |
Isomeric SMILES |
CCCCCCC(/C=C/C1=CC=C(C=C1)Cl)O |
Canonical SMILES |
CCCCCCC(C=CC1=CC=C(C=C1)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-chlorophenyl)non-1-en-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and 1-nonene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base catalyst to facilitate the formation of the desired product.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency and yield, ensuring the consistent production of high-quality compound.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-chlorophenyl)non-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted chlorophenyl compounds.
Scientific Research Applications
(E)-1-(4-chlorophenyl)non-1-en-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-1-(4-chlorophenyl)non-1-en-3-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Chalcone Derivatives: Electronic and Reactivity Profiles
Chalcones, such as (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (), share the α,β-unsaturated ketone motif. Computational studies using density functional theory (DFT) at the B3LYP/6-311G(d,p) level reveal that the 4-chlorophenyl group enhances electrophilicity, while the hydroxyl group at the 2-position increases intramolecular hydrogen bonding, stabilizing the molecule. Compared to (E)-1-(4-chlorophenyl)non-1-en-3-ol, the absence of a long alkyl chain in chalcones reduces hydrophobicity but improves crystallinity, as evidenced by FT-IR and NMR characterization .
Key Data:
Stereochemical and Crystallographic Insights
(R,E)-3-(4-Chlorophenyl)-1-phenylallyl 4-nitrobenzoate () underscores the role of stereochemistry in reactivity. X-ray diffraction confirms the (R,E) configuration, while chiral HPLC resolves enantiomers during solvolysis.
Notes
- Synthetic Gaps : Asymmetric synthesis of hydroxyl-containing analogs (e.g., (R,E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-ol) remains unexplored, suggesting opportunities for catalytic method development .
- Computational Limitations : While DFT studies provide electronic profiles (e.g., HOMO-LUMO gaps), experimental validation of properties like solubility and bioavailability is needed for many analogs .
- Biological Potential: Heterocyclic modifications (e.g., triazoles) warrant further investigation for pharmaceutical applications beyond pesticidal use .
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